molecular formula C7H16O2 B14616771 (5S)-2-Methylhexane-2,5-diol CAS No. 57314-03-1

(5S)-2-Methylhexane-2,5-diol

Cat. No.: B14616771
CAS No.: 57314-03-1
M. Wt: 132.20 g/mol
InChI Key: KZWQVDXGMOSSNY-LURJTMIESA-N
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Description

(5S)-2-Methylhexane-2,5-diol is an organic compound with the molecular formula C7H16O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center at the fifth carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-Methylhexane-2,5-diol can be achieved through several methods. One common approach involves the reduction of the corresponding diketone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-Methylhexane-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Thionyl chloride (SOCl2) for halogenation or sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-methylhexane-2,5-dione or 2-methylhexanoic acid.

    Reduction: Formation of 2-methylhexane.

    Substitution: Formation of 2-methylhexane-2,5-dichloride or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5S)-2-Methylhexane-2,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving diols. It also serves as a substrate for investigating metabolic pathways involving hydroxylation and oxidation.

Medicine

In medicine, this compound is explored for its potential use in drug development, particularly in designing chiral drugs with specific biological activities. Its diol functionality allows for the formation of various derivatives with potential therapeutic properties.

Industry

Industrially, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (5S)-2-Methylhexane-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chiral center allows for selective interactions with chiral environments, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5R)-2-Methylhexane-2,5-diol: The enantiomer of (5S)-2-Methylhexane-2,5-diol with similar chemical properties but different biological activities.

    2,5-Hexanediol: A diol with a similar structure but lacking the methyl group at the second carbon.

    1,2-Hexanediol: A diol with hydroxyl groups at the first and second carbon atoms, differing in reactivity and applications.

Uniqueness

This compound is unique due to its chiral center and specific placement of hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in asymmetric synthesis and form chiral derivatives makes it valuable in various scientific and industrial applications.

Properties

CAS No.

57314-03-1

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

(5S)-2-methylhexane-2,5-diol

InChI

InChI=1S/C7H16O2/c1-6(8)4-5-7(2,3)9/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

KZWQVDXGMOSSNY-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CCC(C)(C)O)O

Canonical SMILES

CC(CCC(C)(C)O)O

Origin of Product

United States

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